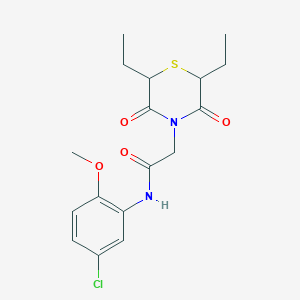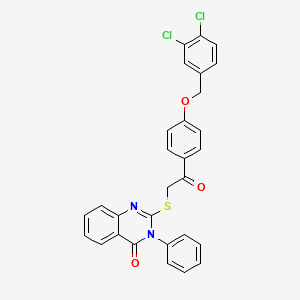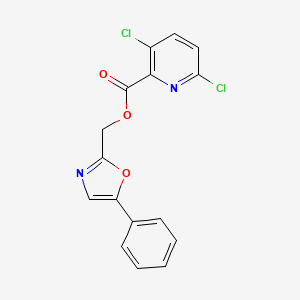
(5-Phenyl-1,3-oxazol-2-yl)methyl 3,6-dichloropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Phenyl-1,3-oxazol-2-yl)methyl 3,6-dichloropyridine-2-carboxylate is a complex organic compound that features both oxazole and pyridine rings. The presence of these heterocyclic structures makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for synthesizing more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic synthesis. One common method starts with the preparation of the oxazole ring, which can be synthesized via the cyclization of an appropriate α-haloketone with an amide. The phenyl group is introduced through a Friedel-Crafts acylation reaction.
The pyridine ring is often synthesized separately, starting from a chlorinated pyridine derivative. The carboxylate group is introduced via esterification, typically using an alcohol and a carboxylic acid derivative under acidic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for yield and purity. This often involves the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. Catalysts may be employed to increase reaction rates and selectivity, and purification steps such as recrystallization or chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxazole moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The chlorinated pyridine ring is susceptible to nucleophilic substitution reactions. Reagents such as sodium methoxide or ammonia can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring may yield phenolic derivatives, while reduction of nitro groups can produce amines. Substitution reactions on the pyridine ring can yield a variety of substituted pyridines, depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (5-Phenyl-1,3-oxazol-2-yl)methyl 3,6-dichloropyridine-2-carboxylate is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology
In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological targets. Its structural features allow it to bind to proteins and nucleic acids, making it useful in the design of enzyme inhibitors or DNA-binding agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing oxazole and pyridine rings have shown activity against various diseases, including cancer and bacterial infections.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes. Its unique chemical properties allow it to impart specific characteristics to these materials, such as increased stability or enhanced optical properties.
作用机制
The mechanism of action of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,6-dichloropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The oxazole and pyridine rings can interact with the active sites of enzymes, blocking substrate access and preventing the enzyme from catalyzing its reaction.
相似化合物的比较
Similar Compounds
- (5-Phenyl-1,3-oxazol-2-yl)methyl 3,5-dichloropyridine-2-carboxylate
- (5-Phenyl-1,3-oxazol-2-yl)methyl 3,6-dibromopyridine-2-carboxylate
- (5-Phenyl-1,3-oxazol-2-yl)methyl 3,6-difluoropyridine-2-carboxylate
Uniqueness
Compared to similar compounds, (5-Phenyl-1,3-oxazol-2-yl)methyl 3,6-dichloropyridine-2-carboxylate is unique due to the specific positioning of the chlorine atoms on the pyridine ring. This positioning can influence the compound’s reactivity and binding affinity to biological targets, making it potentially more effective in certain applications.
属性
IUPAC Name |
(5-phenyl-1,3-oxazol-2-yl)methyl 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-11-6-7-13(18)20-15(11)16(21)22-9-14-19-8-12(23-14)10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIPQSZLQYGQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)COC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
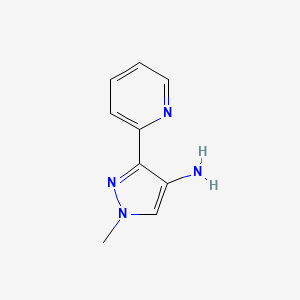
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2812092.png)

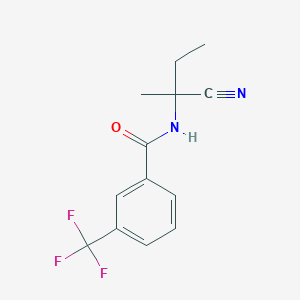
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2812097.png)
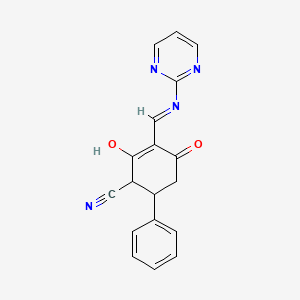
![2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-((perfluoropropyl)thio)phenyl)acetamide](/img/structure/B2812100.png)
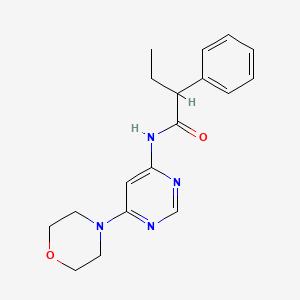
![6-Fluoro-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-1,3-benzoxazole](/img/structure/B2812106.png)
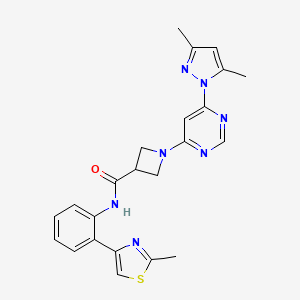
![2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B2812109.png)
